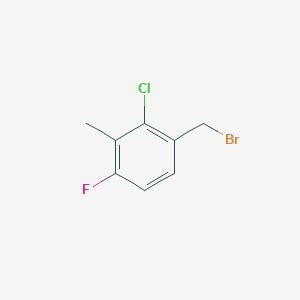
1-(Bromomethyl)-2-chloro-4-fluoro-3-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- It is an organic compound with a benzene ring substituted by bromine, chlorine, fluorine, and a methyl group.
- Benzyl bromide is a colorless to pale yellow liquid with a sharp, pungent odor. It is slightly soluble in water but readily dissolves in organic solvents like ethanol, ether, and benzene .
1-(Bromomethyl)-2-chloro-4-fluoro-3-methylbenzene: , has the chemical formula and a molecular weight of approximately 221.5 g/mol.
Métodos De Preparación
- The traditional synthetic route for benzyl bromide involves the bromination of toluene using bromine or hydrogen bromide. The reaction proceeds at room temperature in the presence of manganese dioxide (MnO₂) as a heterogeneous catalyst.
- this method has limitations: it requires harsh conditions, has a lengthy synthetic process, yields low product purity due to byproducts, and poses challenges during product separation and purification.
- An alternative method involves using a Grignard reagent (phenylmagnesium bromide) to react with formaldehyde (CH₂O) to form benzyl bromide. This approach offers better selectivity and higher yields .
Análisis De Reacciones Químicas
Reactions: Benzyl bromide participates in various reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Benzyl bromide serves as a versatile building block in organic synthesis, especially for protecting hydroxyl groups (e.g., forming ethers) and carboxylic acids (e.g., esterification).
Biology and Medicine: Used in the synthesis of pharmaceutical intermediates and as a reagent in peptide chemistry.
Industry: Employed in the production of surfactants, dyes, and perfumes.
Mecanismo De Acción
- Benzyl bromide’s mechanism of action depends on its specific application. For example:
- As a protecting group: It forms stable benzyl ethers, protecting hydroxyl functionalities during synthetic steps.
- As a reagent: It reacts with nucleophiles, leading to substitution reactions.
- Molecular targets and pathways vary based on the context of use.
Comparación Con Compuestos Similares
- Benzyl bromide is unique due to its combination of bromine, chlorine, fluorine, and a methyl group.
- Similar compounds include other alkyl halides (e.g., benzyl chloride, benzyl fluoride) and benzene derivatives (e.g., toluene, benzaldehyde).
Propiedades
Fórmula molecular |
C8H7BrClF |
|---|---|
Peso molecular |
237.49 g/mol |
Nombre IUPAC |
1-(bromomethyl)-2-chloro-4-fluoro-3-methylbenzene |
InChI |
InChI=1S/C8H7BrClF/c1-5-7(11)3-2-6(4-9)8(5)10/h2-3H,4H2,1H3 |
Clave InChI |
IIFGATAHMDXKJJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1Cl)CBr)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


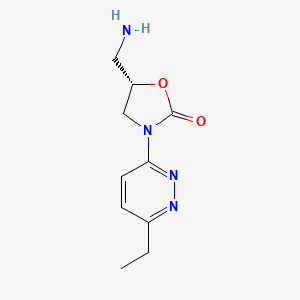
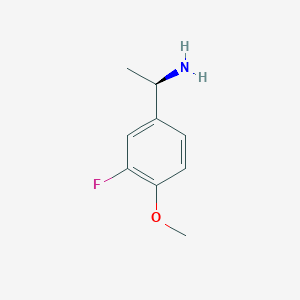
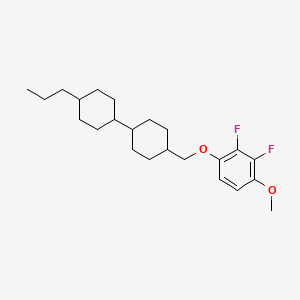

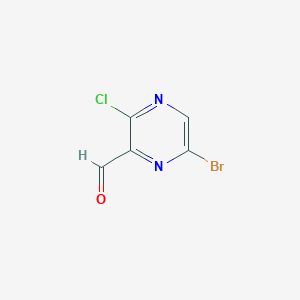
![5-tert-butyl 3-ethyl 2-(1-benzylpyrrolidin-3-yl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13124378.png)

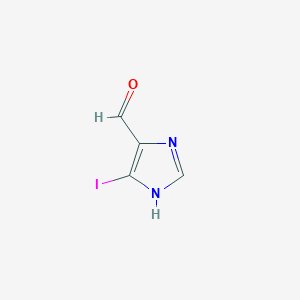


![8-Ethyl-6-phenyl-2,3-dihydroimidazo[1,2-b]pyridazine](/img/structure/B13124402.png)
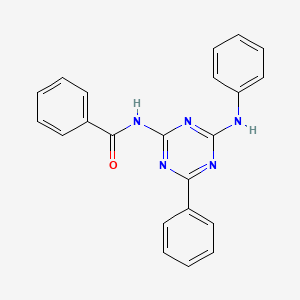

![[(2S,3S,4S,5S)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13124414.png)
